![molecular formula C19H20N4O2S B2556278 N-(1-(4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ピペリジン-4-イル)ベンゾ[b]チオフェン-2-カルボキサミド CAS No. 1903780-04-0](/img/structure/B2556278.png)

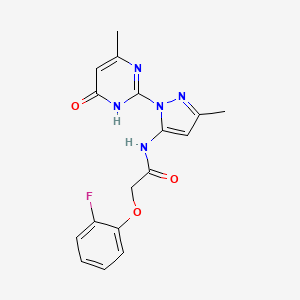

N-(1-(4-メチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)ピペリジン-4-イル)ベンゾ[b]チオフェン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

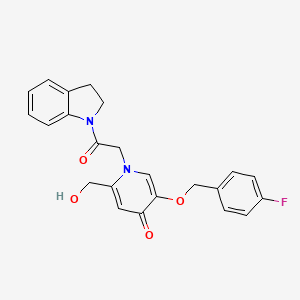

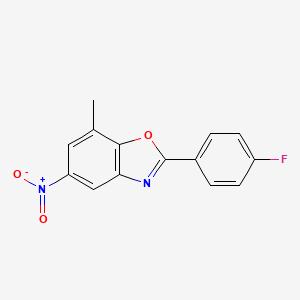

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.

BenchChem offers high-quality N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と創薬

LaSOM® 293の合成には、高度に官能化されたヘテロ環を構築するための汎用性の高い方法である、ビッグネリ反応が用いられます。この化合物は、新規医薬品の設計のための足場として役立ちます。 その構造的多様性により、薬理学的特性を強化するための修飾が可能になります .

抗癌剤の可能性

ジヒドロピリミジノン(DHPM)の薬理学的効果を考えると、研究者はその抗癌特性を探求してきました。LaSOM® 293は、細胞周期調節とアポトーシスに関与する特定の経路を標的にする可能性のある抗癌剤として調査することができます .

キネシン-5阻害

DHPMであるモナストロルは、キネシン-5阻害剤として作用し、有糸分裂中の遺伝物質の分離を阻害します。LaSOM® 293は、同様の効果を示す可能性があり、癌療法に関連する可能性があります .

抗炎症作用と鎮痛作用

LaSOM® 293などのインドール誘導体は、抗炎症作用と鎮痛作用を示すことが示されています。 痛みと炎症の管理におけるその可能性を調査することは、価値がある可能性があります .

イミダゾール部分の用途

LaSOM® 293は、イミダゾール部分を含んでいます。イミダゾールは、抗菌剤、抗真菌剤、抗炎症剤など、さまざまな生物活性を持っています。 この側面をさらに探求すると、追加の用途が明らかになる可能性があります .

無溶媒合成

LaSOM® 293を合成するために使用された修正されたビッグネリ反応は、マイクロ波照射とTsOHによる触媒作用を無溶媒条件下で行いました。 このグリーンケミストリーアプローチは、医薬品合成における持続可能な慣行と調和しています .

作用機序

Target of Action

Pyrimidine derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-hiv effects .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action of “N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide”. Many pyrimidine derivatives work by interacting with enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide”. For example, a related compound, a ureido-pyrimidone based aspartic acid derivative, exhibited pH-responsive self-assembling behavior in an aqueous solution .

特性

IUPAC Name |

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-12-10-17(24)22-19(20-12)23-8-6-14(7-9-23)21-18(25)16-11-13-4-2-3-5-15(13)26-16/h2-5,10-11,14H,6-9H2,1H3,(H,21,25)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLHZMLLJNKDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)quinazoline](/img/structure/B2556195.png)

![propyl 2-{[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)

![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B2556205.png)

![1-(3,4-dichlorophenyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2556209.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)